molecular formula C9H6FNO B2515069 8-Fluoroquinolin-7-ol CAS No. 1261729-79-6

8-Fluoroquinolin-7-ol

Cat. No.: B2515069
CAS No.: 1261729-79-6
M. Wt: 163.151
InChI Key: TUHOHYNHCRUGMR-UHFFFAOYSA-N
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Description

8-Fluoroquinolin-7-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and provides unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoroquinolin-7-ol typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of a halogen atom with a fluorine atom. This can be achieved through reactions such as the Balz-Schiemann reaction, where a diazonium salt is converted to a fluorinated compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like hydrogen fluoride or elemental fluorine. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 8-Fluoroquinolin-7-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Fluoroquinolin-7-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Fluoroquinolin-7-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in antibacterial or antineoplastic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 7-Fluoroquinolin-8-ol
  • 6-Fluoroquinolin-7-ol
  • 5-Fluoroquinolin-6-ol

Comparison: 8-Fluoroquinolin-7-ol is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic properties and efficacy in various applications. The position of the fluorine atom can affect the compound’s ability to interact with biological targets, making it a valuable compound for specific research and industrial applications .

Biological Activity

8-Fluoroquinolin-7-ol, also known as 7-Fluoro-8-quinolinol, is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications due to its unique structural characteristics, which include a fluorine atom at the 8-position and a hydroxyl group at the 7-position of the quinoline core.

  • Molecular Formula : C₉H₆FNO
  • Molecular Weight : Approximately 163.15 g/mol
  • Structure : The compound features a bicyclic structure composed of a benzene ring fused to a pyridine ring, contributing to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. This interaction often involves:

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, disrupting essential biochemical pathways. This mechanism is crucial for its antibacterial and antineoplastic effects.

Biological Activities

Research highlights several notable biological activities associated with this compound:

  • Antimicrobial Activity :
    • Exhibits significant antibacterial properties against various pathogens.
    • Its efficacy is influenced by the structural characteristics that enhance its interaction with microbial targets .
  • Antiviral Properties :
    • Some studies suggest potential antiviral activity, particularly against RNA viruses, although further research is needed to fully elucidate this effect .
  • Antineoplastic Effects :
    • Investigated for its potential in cancer therapy due to its ability to disrupt cellular processes critical for tumor growth .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with other fluorinated quinolines:

Compound NamePosition of FluorineNotable Activity
7-Fluoroquinolin-8-ol7Antibacterial, potential anticancer
6-Fluoroquinolin-7-ol6Antimicrobial
This compound 8 Antimicrobial, antiviral

The position of the fluorine atom significantly influences the compound's reactivity and biological activity, making it a valuable candidate for specific research applications.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study :
    A study demonstrated that this compound exhibited potent activity against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests its potential as an alternative treatment option in antibiotic-resistant infections.
  • Anticancer Research :
    In vitro studies indicated that this compound could induce apoptosis in cancer cell lines through the activation of caspase pathways. This finding supports its potential role in cancer therapeutics .
  • Mechanistic Studies :
    Research investigating the molecular interactions of this compound revealed that it forms stable complexes with DNA and proteins, potentially leading to disruptions in replication and transcription processes essential for cell survival .

Properties

IUPAC Name

8-fluoroquinolin-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-7(12)4-3-6-2-1-5-11-9(6)8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUHOHYNHCRUGMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)O)F)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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